molecular formula C14H16O3 B1337170 Ethyl 2-oxo-3-phenylcyclopentanecarboxylate CAS No. 312312-75-7

Ethyl 2-oxo-3-phenylcyclopentanecarboxylate

Cat. No. B1337170
M. Wt: 232.27 g/mol
InChI Key: LRSQKGAKYUHQNQ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-3-phenylcyclopentanecarboxylate is a chemical compound with the molecular formula C14H16O3 . It is a main product of BOC Sciences .


Chemical Reactions Analysis

Ethyl 2-oxocyclopentanecarboxylate, a related compound, participates in cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols . The specific chemical reactions involving Ethyl 2-oxo-3-phenylcyclopentanecarboxylate are not detailed in the search results.

Scientific Research Applications

Application 1: Antibacterial Activity

  • Summary of the Application : Ethyl 2-oxo-2H-selenopyrano[2, 3-b]quinoline-3-carboxylates, a compound similar to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate, was synthesized and evaluated for its antibacterial properties .
  • Methods of Application : The compound was synthesized by the reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine .
  • Results or Outcomes : The newly synthesized compounds were found to exhibit a wide spectrum of antibacterial activity. In particular, certain compounds were highly active against S. aureus and M. roseus species .

Application 2: Antimicrobial, Anthelmintic and Cytotoxic Potentials

  • Summary of the Application : Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates, another compound similar to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate, was studied for its antibacterial, anthelmintic and cytotoxic potentials .
  • Methods of Application : The study involved the synthesis of four compounds and their evaluation for antibacterial, anthelmintic and cytotoxic potentials .
  • Results or Outcomes : Among all of the four compounds, one compound displayed remarkable potency with MIC values of 0.125, 0.083, 0.073, and 0.109 mg/ml against E. sakazakii, E. coli. S. aureus, and K. pneumonia, respectively . The compounds demonstrated LC 50 values from 280 to 765 μg/ml, compared to etoposide (LC 50 9.8 μg/ml) . All four compounds showed excellent anthelmintic activity against P. posthuma and A. galli, better than the standard albendazole .

Application 3: Photocatalytic Synthesis of Ester Derivatives

  • Summary of the Application : The photocatalytic synthesis of ester derivatives is a popular research topic in organic chemistry . Esters and their derivatives are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields .
  • Methods of Application : The esterification reaction is one of the most important reactions in modern organic synthesis . Recently, photo-induced transformations have attracted much attention in synthetic organic chemistry . More and more research groups have shown great interest in the synthesis of esters by photocatalytic strategies .
  • Results or Outcomes : The development of versatile synthetic methods of ester is still an important research topic in organic chemistry . Fisher esterification, the dehydrative coupling of carboxylic acids with alcohols, is the most traditional way to access esters .

Application 4: Pharmacokinetics

  • Summary of the Application : Ethyl 2-oxo-3-phenylcyclopentanecarboxylate has been studied for its pharmacokinetic properties .
  • Methods of Application : The compound’s properties such as GI absorption, BBB permeant, P-gp substrate, CYP1A2 inhibitor, CYP2C19 inhibitor, CYP2C9 inhibitor, CYP2D6 inhibitor, CYP3A4 inhibitor, and Log Kp (skin permeation) were studied .
  • Results or Outcomes : The compound was found to have high GI absorption, it is BBB permeant, not a P-gp substrate, not a CYP1A2 inhibitor, a CYP2C19 inhibitor, not a CYP2C9 inhibitor, not a CYP2D6 inhibitor, not a CYP3A4 inhibitor, and has a Log Kp (skin permeation) of -5.89 cm/s .

Application 5: Photocatalytic Synthesis of Ester Derivatives

  • Summary of the Application : The photocatalytic synthesis of ester derivatives is a popular research topic in organic chemistry . Esters and their derivatives are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields .
  • Methods of Application : The esterification reaction is one of the most important reactions in modern organic synthesis . Recently, photo-induced transformations have attracted much attention in synthetic organic chemistry . More and more research groups have shown great interest in the synthesis of esters by photocatalytic strategies .
  • Results or Outcomes : The development of versatile synthetic methods of ester is still an important research topic in organic chemistry . Fisher esterification, the dehydrative coupling of carboxylic acids with alcohols, is the most traditional way to access esters .

Application 6: Pharmacokinetics

  • Summary of the Application : Ethyl 2-oxo-3-phenylcyclopentanecarboxylate has been studied for its pharmacokinetic properties .
  • Methods of Application : The compound’s properties such as GI absorption, BBB permeant, P-gp substrate, CYP1A2 inhibitor, CYP2C19 inhibitor, CYP2C9 inhibitor, CYP2D6 inhibitor, CYP3A4 inhibitor, and Log Kp (skin permeation) were studied .
  • Results or Outcomes : The compound was found to have high GI absorption, it is BBB permeant, not a P-gp substrate, not a CYP1A2 inhibitor, a CYP2C19 inhibitor, not a CYP2C9 inhibitor, not a CYP2D6 inhibitor, not a CYP3A4 inhibitor, and has a Log Kp (skin permeation) of -5.89 cm/s .

Safety And Hazards

The safety data sheet for Ethyl 2-oxo-3-phenylcyclopentanecarboxylate suggests that it should be kept away from heat/sparks/open flames/hot surfaces and that protective gloves/protective clothing/eye protection/face protection should be worn when handling it . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

ethyl 2-oxo-3-phenylcyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)12-9-8-11(13(12)15)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSQKGAKYUHQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441780
Record name Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-3-phenylcyclopentanecarboxylate

CAS RN

312312-75-7
Record name Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (6.62 mL, 46.8 mmol) in THF (200 mL) at −78° C. was added a 1.6 M solution of n-butyllithium in hexanes (29.3 mL, 46.8 mmol). The solution was stirred for 30 min at −78° C. and treated with a solution of 2-phenylcyclopentanone (5 g, 31.2 mmol) in 50 mL of dry THF. After stirring for 30 min at −78° C., ethyl carbonocyanidate (3.36 mL, 34.3 mmol) was added to the reaction mixture. The resulting solution was warmed to 25° C. with stirring over 3 h. The reaction mixture was quenched with 10 mL of water, washed with brine, dried over anhydrous sodium sulfate, concentrated in vacuum, and purified by column chromatography on silica gel to afford ethyl 2-oxo-3-phenylcyclopentanecarboxylate (5.3 g, 22.82 mmol, 73% yield) as colorless oil. LC-MS (M+K)+=273.2. 1H NMR (500 MHz, CDCl3) δ ppm 7.32-7.39 (2H, m), 7.25-7.31 (1H, m), 7.19-7.25 (2H, m), 4.18-4.32 (2H, m), 3.29-3.55 (2H, m), 1.87-2.62 (4H, m), 1.28-1.39 (3H, m).
Quantity
6.62 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
29.3 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
3.36 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FD Therkelsen, ALL Hansen, EB Pedersen… - Organic & biomolecular …, 2003 - pubs.rsc.org
… Although a ring-closure has been observed in a reaction of 2-(S-methylthio)isourea with ethyl 2-oxo-3-phenylcyclopentanecarboxylate (16b) to give an oxazine 9 neither 16a nor ethyl 3-…
Number of citations: 44 pubs.rsc.org

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